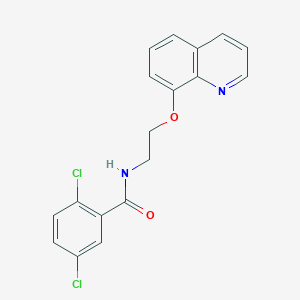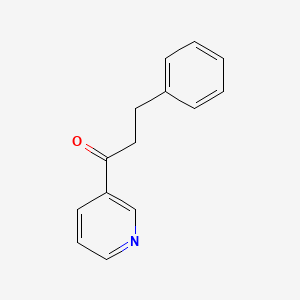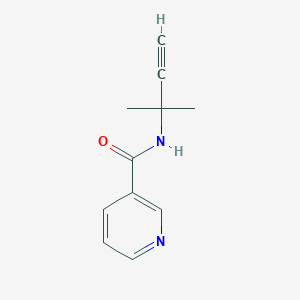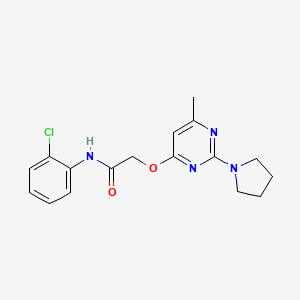
2,5-二氯-N-(2-(喹啉-8-氧基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline moiety linked to a benzamide structure through an ethyl chain.
科学研究应用
2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activities of quinoline derivatives.
Biological Studies: It is used in research to understand the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study the mechanisms of action of quinoline-based drugs and their effects on cellular processes.
Industrial Applications: It is used in the development of new materials, dyes, and catalysts due to the versatile chemistry of quinoline derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline nucleus can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Etherification: The quinoline moiety is then reacted with an appropriate alkyl halide (e.g., 2-chloroethyl chloride) in the presence of a base (e.g., potassium carbonate) to form the quinolin-8-yloxyethyl intermediate.
Amidation: The final step involves the reaction of the quinolin-8-yloxyethyl intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chloro groups on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted benzamide derivatives.
作用机制
The mechanism of action of 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular signaling pathways and inducing apoptosis .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- 2,5-dichloro-N-(quinolin-8-ylmethyl)aniline
- 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
Uniqueness
2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is unique due to the presence of both chloro groups on the benzamide ring and the quinolin-8-yloxyethyl linkage. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
属性
IUPAC Name |
2,5-dichloro-N-(2-quinolin-8-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-7-15(20)14(11-13)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDOCYDVJKVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2519754.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)

![O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2519765.png)
![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)
![2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole](/img/structure/B2519768.png)
![N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)
![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)
![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)
